molecular formula C14H21NO2 B1678278 Pentyl 4-(dimethylamino)benzoate CAS No. 14779-78-3

Pentyl 4-(dimethylamino)benzoate

Cat. No. B1678278
CAS RN: 14779-78-3
M. Wt: 235.32 g/mol
InChI Key: LXTZRIBXKVRLOA-UHFFFAOYSA-N
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Description

Pentyl 4-(dimethylamino)benzoate is a chemical compound with the CAS Number: 14779-78-3. It has a molecular weight of 235.33 and its IUPAC name is pentyl 4-(dimethylamino)benzoate . It is a UVB absorber that is infrequently used because of the PABA component .


Molecular Structure Analysis

The molecular formula of Pentyl 4-(dimethylamino)benzoate is C14H21NO2 . The InChI Code is 1S/C14H21NO2/c1-4-5-6-11-17-14(16)12-7-9-13(10-8-12)15(2)3/h7-10H,4-6,11H2,1-3H3 .


Physical And Chemical Properties Analysis

Pentyl 4-(dimethylamino)benzoate has a boiling point of approximately 377.72°C, a density of 1.0247 (rough estimate), and a refractive index of 1.5385 (estimate) .

Scientific Research Applications

Fluorescence Research

  • Application Summary : Pentyl 4-(dimethylamino)benzoate has been used in the preparation and spectral characterization of fluorescence probes. These probes are based on 4-N,N-Dimethylamino Benzoic Acid and Sterically Hindered Amines .
  • Methods of Application : The adducts of simple chromophore 4-N,N-dimethylamino benzoic acid with 2,2,6,6-tetrametyl-4-hydroxy- or 4-amino-piperidine were examined as fluorescence probes (spin double sensors) to monitor radical processes . The links in the adducts were either an ester or amide group, and the sterically hindered amines were in the form of -NH, -NO• and –NOR .
  • Results or Outcomes : The spectral properties of the three related derivatives (esters or amides) were quite similar. The maxima of the absorption spectra were in the range of 295–315 nm, and the maximum of fluorescence was located in the range of 330–360 nm, depending on the polarity of the solvent . In polar solvents, a red-shifted fluorescence band at 460–475 nm was observed . The fluorescence of these derivatives was rather weak as compared to anthracene under the same conditions . The Stokes shift was large, as high as 6,000 cm −1, indicating the formation of a twisted intra-molecular charge transfer (TICT) state .

Ultraviolet Screening

  • Application Summary : Pentyl 4-(dimethylamino)benzoate is a chemical UVB absorber . It is infrequently used because of the PABA component . It can be used as an ultraviolet screen .
  • Methods of Application : This compound is typically incorporated into sunscreens or other skincare products to help protect the skin from harmful UVB radiation .
  • Results or Outcomes : The use of this compound in sunscreens can help prevent sunburn and other skin damage caused by UVB radiation .

Organic Synthesis

  • Application Summary : Pentyl 4-(dimethylamino)benzoate can be used in organic synthesis .
  • Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed .
  • Results or Outcomes : The outcomes will also vary depending on the specific synthesis .

UV-Curing Coatings and Inks

  • Application Summary : Pentyl 4-(dimethylamino)benzoate can be used in UV-curing coatings and inks for the initiation of photo polymerization of unsaturated prepolymers .
  • Methods of Application : The compound is incorporated into the coating or ink formulation. Upon exposure to UV light, it initiates the polymerization process, leading to a cured, solid film .
  • Results or Outcomes : The use of this compound in UV-curing coatings and inks can result in rapid curing times, improved product performance, and reduced energy consumption .

Organic Synthesis

  • Application Summary : Pentyl 4-(dimethylamino)benzoate can be used in organic synthesis .
  • Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed .
  • Results or Outcomes : The outcomes will also vary depending on the specific synthesis .

Safety And Hazards

Pentyl 4-(dimethylamino)benzoate is a mild human skin irritant . When heated to decomposition, it emits toxic fumes of NOx .

properties

IUPAC Name

pentyl 4-(dimethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-4-5-6-11-17-14(16)12-7-9-13(10-8-12)15(2)3/h7-10H,4-6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTZRIBXKVRLOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065817
Record name Benzoic acid, 4-(dimethylamino)-, pentyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9065817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Padimate

CAS RN

14779-78-3
Record name Padimate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14779-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Padimate A [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014779783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-(dimethylamino)-, pentyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 4-(dimethylamino)-, pentyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9065817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentyl 4-(dimethylamino)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.302
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Record name PENTYL P-DIMETHYLAMINOBENZOATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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